

# HPLC method for quantification of Sodium 2-amino-4-nitrophenolate

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## Compound of Interest

Compound Name: Sodium 2-amino-4-nitrophenolate

CAS No.: 61702-43-0

Cat. No.: B1310074

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Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of **Sodium 2-Amino-4-Nitrophenolate**

## Abstract & Scope

This technical guide outlines a robust, validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of **Sodium 2-amino-4-nitrophenolate** (CAS: 61702-43-0). While this compound exists as a sodium salt in solid form, its solution chemistry is governed by the equilibrium between the phenolate anion and the neutral phenol, dependent on pH.

This protocol utilizes an acidic mobile phase strategy.<sup>[1]</sup> By buffering the mobile phase to pH 3.0, the sodium salt is converted in situ to its neutral protonated form (2-amino-4-nitrophenol), ensuring consistent retention on hydrophobic C18 stationary phases and eliminating peak splitting caused by ionization fluctuations. This method is suitable for purity analysis of raw materials (dye intermediates) and concentration verification in agrochemical formulations.

## Chemical Context & Method Strategy

The Analyte:

- Compound: **Sodium 2-amino-4-nitrophenolate**[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Molecular Formula:

[\[2\]](#)

- Key Functional Groups: Amino (

), Nitro (

), Phenolate (

).

- Solubility: Highly soluble in water; sparingly soluble in non-polar solvents.

The Challenge: As an amphoteric salt, the analyte poses two chromatographic risks:

- Silanol Interaction: The amine group can interact with free silanols on the silica backbone, causing severe peak tailing.
- pH Sensitivity: Near its pKa (~7.6), the analyte splits between ionized and neutral forms, leading to poor reproducibility.

The Solution: We employ a High-Fidelity Acidic Isocratic Method.

- Mobile Phase pH 3.0: Forces the phenolate to protonate into the neutral phenol form ( ), maximizing interaction with the C18 chain for retention.
- Base Deactivation: Use of a modern "Base-Deactivated" (BDS) or end-capped column prevents amine tailing.

## Instrumental Parameters

Parameter	Specification	Rationale
HPLC System	Quaternary or Binary Gradient Pump, UV/DAD Detector	Standard configuration.
Column	C18 (L1), 250 x 4.6 mm, 5 µm. (Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18)	End-capped stationary phase prevents amine absorption.
Mobile Phase A	20 mM Potassium Phosphate Buffer ( ), adjusted to pH 3.0 with Orthophosphoric Acid ( ).	Controls ionization state; suppresses silanol activity.
Mobile Phase B	Acetonitrile (HPLC Grade)	Organic modifier for elution.
Elution Mode	Isocratic: 80% A / 20% B	Stable baseline and consistent retention time (~6-8 min).
Flow Rate	1.0 mL/min	Standard backpressure/efficiency balance.
Temperature	30°C	Improves mass transfer and retention reproducibility.
Detection	UV @ 280 nm	Optimal absorbance for the benzene ring/nitro group in acidic media.
Injection Volume	10 - 20 µL	Dependent on sample concentration.

## Experimental Protocol

### Reagent Preparation

- Buffer Solution (pH 3.0):

- Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( ) in 900 mL of HPLC-grade water.
- Adjust pH to  $3.0 \pm 0.05$  using dilute Orthophosphoric Acid (85%).
- Dilute to 1000 mL with water.
- Critical: Filter through a 0.45  $\mu\text{m}$  nylon membrane filter to remove particulates.
- Mobile Phase:
  - Mix Buffer and Acetonitrile in a ratio of 80:20 (v/v).
  - Degas using ultrasonication for 15 minutes.

## Standard Preparation

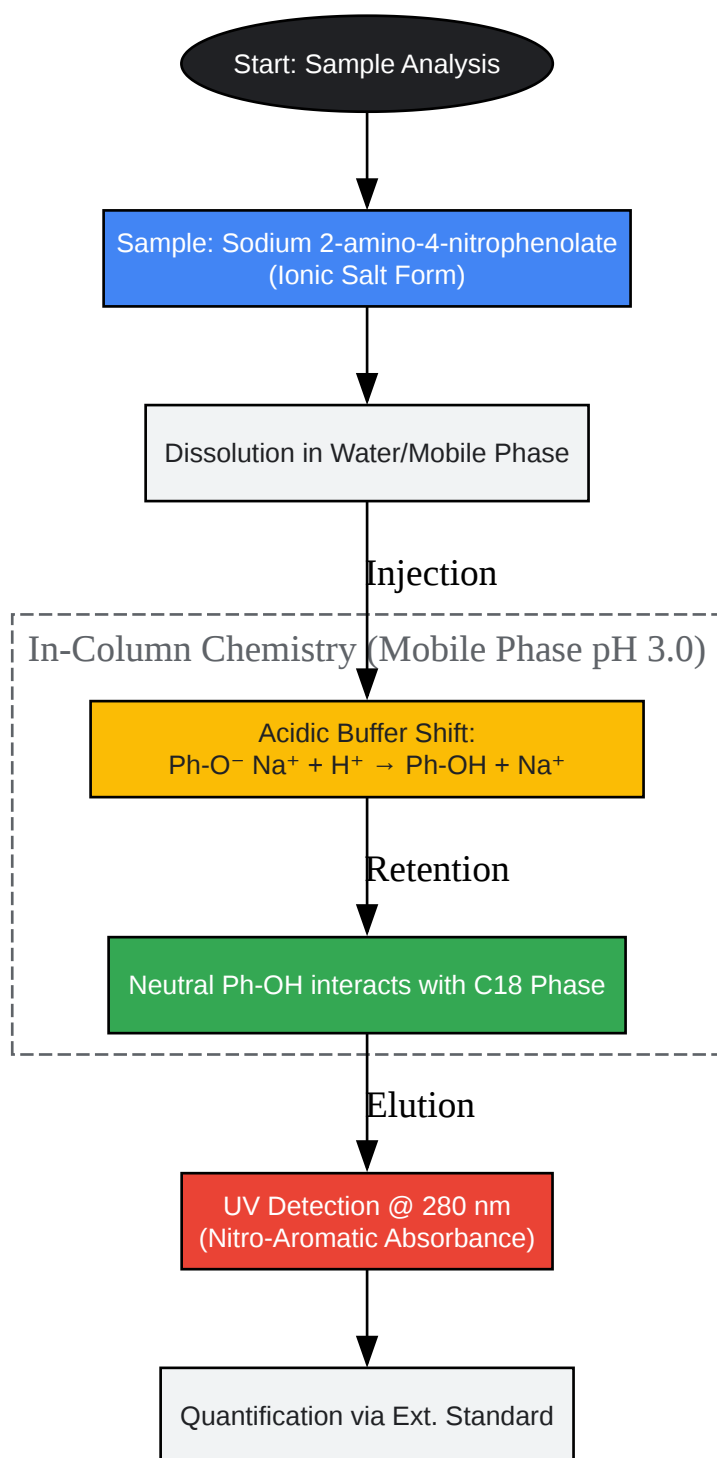
- Stock Standard (1000 ppm): Accurately weigh 50 mg of **Sodium 2-amino-4-nitrophenolate** Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL of water (sonicate if necessary) and make up to volume with Mobile Phase.
- Working Standard (50 ppm): Dilute 2.5 mL of Stock Standard into a 50 mL volumetric flask using Mobile Phase.

## Sample Preparation

- Raw Material (Solids): Weigh 50 mg of sample, dissolve in 20 mL water, dilute to 50 mL with Mobile Phase. Filter through 0.45  $\mu\text{m}$  PTFE syringe filter.
- Liquid Formulations: Dilute the formulation with Mobile Phase to reach a target concentration of approx. 50 ppm. Filter through 0.45  $\mu\text{m}$  PTFE syringe filter.

## Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical transformations occurring during the analysis.



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Figure 1: Analytical workflow demonstrating the in-situ conversion of the sodium salt to the neutral phenol for stable C18 retention.

## Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

Validation Parameter	Acceptance Criteria	Experimental Procedure
System Suitability	RSD < 2.0% (Area), Tailing Factor < 1.5, Theoretical Plates > 2000	Inject Working Standard 6 times.
Linearity		Prepare 5 levels (e.g., 10, 25, 50, 75, 100 ppm). Plot Area vs. Conc.
Precision (Repeatability)	RSD < 2.0%	6 independent preparations of a single sample batch.
Accuracy (Recovery)	98.0% - 102.0%	Spike placebo or solvent with known amount of standard at 80%, 100%, 120% levels.
LOD / LOQ	S/N > 3 (LOD) / S/N > 10 (LOQ)	Determine via serial dilution of standard.

## Troubleshooting & Optimization

### Issue 1: Peak Tailing (> 1.5)

- Cause: Interaction between the amino group and residual silanols on the column silica.
- Fix: Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) to the mobile phase (ensure pH is readjusted to 3.0 after adding TEA). Use a "Base Deactivated" column.

### Issue 2: Retention Time Drift

- Cause: pH instability in the mobile phase.
- Fix: Ensure the buffer is strictly pH 3.0. A shift of  $\pm 0.2$  pH units can significantly alter the ionization ratio of the phenol group.

### Issue 3: Split Peaks

- Cause: Sample solvent is too strong (e.g., dissolved in 100% Acetonitrile).
- Fix: Dissolve the sample in the Mobile Phase or Water.

## References

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## Sources

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